3-(4-Chloro-3-ethylphenyl)-1-propene
Description
3-(4-Chloro-3-ethylphenyl)-1-propene is an organochlorine compound featuring a propene backbone substituted with a 4-chloro-3-ethylphenyl group. The compound’s reactivity and applications are influenced by the chloro and ethyl substituents on the phenyl ring, which modulate electronic and steric effects .
Properties
IUPAC Name |
1-chloro-2-ethyl-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-3-5-9-6-7-11(12)10(4-2)8-9/h3,6-8H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGAADQQPDHSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The ylide, typically generated from methyltriphenylphosphonium bromide (), deprotonates in the presence of a strong base such as potassium tert-butoxide () or sodium hydride (). The aldehyde undergoes nucleophilic attack by the ylide, forming an oxaphosphetane intermediate that decomposes to yield the alkene.
Example Protocol
Optimization Strategies
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Solvent Effects : Polar aprotic solvents (THF, DMF) enhance ylide stability and reaction rates.
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Temperature Control : Lower temperatures (0–25°C) minimize side reactions like alkene isomerization.
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Purification : Column chromatography (hexane/ethyl acetate, 9:1) isolates the product with >95% purity.
Table 1 : Wittig Reaction Performance Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | 66 | 85 | 97 | |
| DMF | 25 | 78 | 95 |
Elimination of Halogenated Precursors
Dehydrohalogenation of 3-(4-chloro-3-ethylphenyl)-2-chloropropane offers a scalable alternative. This method leverages β-elimination to form the double bond.
Reaction Pathway
The chloroalkane precursor undergoes elimination in the presence of a strong base (e.g., NaOH, KOH), producing HCl and the desired alkene.
Example Protocol
Challenges and Solutions
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Regioselectivity : Competing elimination pathways may yield minor isomers. Using bulky bases (e.g., -BuOK) favors the more substituted alkene (Zaitsev product).
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Side Reactions : Hydrolysis of the chloroalkane to alcohols is mitigated by anhydrous conditions.
Catalytic Coupling Methods
Transition-metal-catalyzed couplings, such as Heck or Suzuki-Miyaura reactions, provide regiocontrolled access to the target compound.
Heck Reaction Protocol
Limitations
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Cost : Palladium catalysts increase production expenses.
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Byproducts : Homocoupling of aryl halides may occur, requiring meticulous ligand design.
Industrial-Scale Synthesis Considerations
Industrial production prioritizes cost efficiency and continuous processing.
Continuous Flow Wittig Reaction
Solvent Recycling
Comparative Analysis of Methods
Table 2 : Method Comparison for this compound Synthesis
| Method | Yield (%) | Cost (USD/kg) | Scalability | Regioselectivity |
|---|---|---|---|---|
| Wittig Reaction | 85 | 120 | High | High |
| Elimination | 70 | 90 | Moderate | Moderate |
| Heck Coupling | 65 | 200 | Low | High |
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-ethylphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Saturated Derivatives: Resulting from reduction reactions.
Substituted Phenyl Derivatives: Produced through nucleophilic aromatic substitution.
Scientific Research Applications
3-(4-Chloro-3-ethylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-ethylphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding or chemical modification, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene (CAS: 951887-88-0)
Key Differences :
- The presence of a fluorine atom at the 4-position and a methyl group at the 3-position on the phenyl ring reduces steric hindrance compared to the ethyl group in 3-(4-Chloro-3-ethylphenyl)-1-propene.
1-Chloro-3-fluoro-5-prop-2-enylbenzene (PC5306)
- Synonyms: 1-Allyl-3-chloro-5-fluorobenzene
- Safety Data: Classified under GHS revision 8 with specific handling protocols for organochlorines .
Key Differences :
- The allyl group (prop-2-enyl) introduces greater unsaturation, enhancing reactivity in polymerization or addition reactions compared to the propene backbone in the target compound.
- The meta-substitution pattern (3-chloro, 5-fluoro) alters electronic distribution, affecting intermolecular interactions .
3-Chloro-1,1,3,3-tetrafluoro-1-propene (CAS: 406-46-2)
Key Differences :
- Tetrafluorination drastically increases thermal stability and chemical inertness compared to mono-chloro derivatives.
- The absence of a phenyl ring reduces aromatic interactions, leading to lower melting and boiling points .
Data Tables for Comparative Analysis
Table 1: Physical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| This compound (Target) | C₁₁H₁₂Cl | 182.67 (Calculated) | N/A | N/A |
| 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene | C₁₀H₁₀ClF | 184.64 | 232.1 ± 28.0 | 1.115 ± 0.06 |
| 3-Chloro-1,1,3,3-tetrafluoro-1-propene | C₃HClF₄ | 148.49 | N/A | N/A |
Table 2: Substituent Effects on Reactivity and Stability
| Compound | Key Substituents | Reactivity Profile | Stability Considerations |
|---|---|---|---|
| This compound | 4-Cl, 3-ethyl | Moderate electrophilicity; steric hindrance | Stable under inert conditions |
| 2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene | 4-F, 3-methyl | Enhanced polarity; lower steric hindrance | Susceptible to nucleophilic attack |
| 3-Chloro-1,1,3,3-tetrafluoro-1-propene | 3-Cl, 1,1,3,3-tetrafluoro | High thermal stability; inert | Resistant to oxidation |
Research Findings and Methodological Insights
Phase Equilibrium Studies (Indirect Relevance)
While the evidence primarily focuses on 1-propanethiol and 1-butanethiol in methane systems, the methodologies used—such as static analysis and Cubic-Plus-Association (CPA) equation of state—highlight approaches applicable to studying chloro-ethylphenyl derivatives. For example:
- Vapor-Liquid Equilibrium (VLE) : Measurements at 303–368 K and pressures up to 9 MPa reveal how substituents like chloro or ethyl groups might influence phase behavior .
- Modeling Accuracy : CPA EoS predictions showed deviations >20% in ternary systems, suggesting similar challenges in modeling complex chloroaromatic systems .
Biological Activity
3-(4-Chloro-3-ethylphenyl)-1-propene, a compound with the chemical formula C10H11Cl, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a chlorinated phenyl group attached to a propene backbone. The presence of the chloro and ethyl substituents significantly influences its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H11Cl |
| Molecular Weight | 182.65 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures often possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.
Case Study: Antibacterial Activity
In a study examining various chlorinated phenolic compounds, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed, revealing effective antibacterial action comparable to known antibiotics.
Table 2: MIC Values Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
| Bacillus subtilis | 40 |
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism, further contributing to their antimicrobial effects.
Study on Antifungal Activity
In addition to antibacterial properties, research has highlighted the antifungal potential of this compound. A series of in vitro tests demonstrated efficacy against common fungal pathogens, including Candida albicans and Aspergillus niger.
Table 3: Antifungal Activity Results
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 60 |
| Aspergillus niger | 80 |
Comparative Analysis with Similar Compounds
When compared to other chlorinated compounds, such as 4-chlorophenol and chlorobenzene derivatives, this compound exhibits enhanced biological activity, attributed to its unique structural features.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Chloro-3-ethylphenyl)-1-propene, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where substituted aldehydes react with ketones under basic conditions. For example, combining 4-chloro-3-ethylbenzaldehyde with acetone in ethanol and aqueous NaOH at room temperature can yield the target compound. Reaction conditions (pH, temperature, solvent) must be tightly controlled to minimize side products. Post-synthesis purification via column chromatography or recrystallization improves purity . Optimization studies using Design of Experiments (DoE) can systematically evaluate factors like molar ratios and reaction time .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : A combination of spectroscopic techniques is essential:
- NMR : H and C-APT NMR identify substituent positions and stereochemistry (e.g., coupling constants for double bonds).
- FT-IR : Confirms functional groups (e.g., C=C stretching at ~1600 cm).
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
Cross-referencing experimental data with computational predictions (e.g., density functional theory (DFT)-generated spectra) enhances reliability .
Q. What safety protocols are recommended for handling chlorinated byproducts during synthesis?
- Methodological Answer : Chlorinated waste must be segregated and stored in labeled, corrosion-resistant containers. Neutralization protocols (e.g., using sodium bicarbonate for acidic residues) should precede disposal. Collaborate with certified waste management agencies to ensure compliance with environmental regulations. Material Safety Data Sheets (MSDS) for intermediates like 4-chloro-3-ethylphenyl derivatives provide specific hazard guidelines .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms enhance accuracy in predicting thermochemical properties (e.g., bond dissociation energies, ionization potentials). Basis sets like 6-311+G(d,p) optimize molecular orbital descriptions. Computational workflows should validate results against experimental data (e.g., UV-Vis spectra) to address discrepancies. For example, DFT-calculated HOMO-LUMO gaps can explain reactivity trends in electrophilic additions .
Q. What strategies resolve contradictions between experimental NMR data and computational predictions?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- Solvent Modeling : Use polarizable continuum models (PCM) in DFT to simulate solvent environments.
- Dynamic NMR : Variable-temperature studies detect conformational equilibria.
- Isotopic Labeling : C-labeled compounds clarify ambiguous signal assignments.
Cross-validation with X-ray crystallography (e.g., for solid-state conformations) provides additional resolution .
Q. How do steric and electronic effects influence regiochemical outcomes in reactions involving this compound?
- Methodological Answer : The 4-chloro-3-ethylphenyl group exerts both steric bulk (via the ethyl substituent) and electron-withdrawing effects (via Cl). In electrophilic additions, these factors direct attack to the less hindered α-position. Frontier Molecular Orbital (FMO) analysis identifies reactive sites, while Hammett plots quantify substituent effects on reaction rates. For example, meta-substitution on the phenyl ring may reduce conjugation, altering reactivity pathways .
Q. What mechanistic insights explain competing substitution and elimination pathways in halogenated derivatives of this compound?
- Methodological Answer : Reaction conditions dictate dominant pathways:
- Base Strength : Strong bases (e.g., KOtBu) favor elimination (E2), while weaker bases promote substitution (SN2).
- Solvent Polarity : Polar aprotic solvents stabilize transition states in SN2, whereas polar protic solvents favor E1.
Kinetic isotope effects (KIEs) and trapping experiments (e.g., using radical scavengers) further elucidate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
